molecular formula C14H12Cl2N2O3 B294002 N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-furamide

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-furamide

Cat. No. B294002
M. Wt: 327.2 g/mol
InChI Key: DTGOEPCBHLKBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-furamide, commonly known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCF is a furamide derivative of dichlorophenyl, which has been synthesized using various methods.

Mechanism of Action

DCF exerts its biological effects by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and altered gene expression. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and apoptosis. DCF has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been reported to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DCF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, DCF has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

DCF has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of DCF is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DCF is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on DCF, including the development of more potent and selective inhibitors of histone deacetylases. Additionally, further studies are needed to investigate the potential applications of DCF in the treatment of various diseases such as cancer and inflammation. Moreover, the use of DCF in combination with other drugs or therapies should be explored to enhance its efficacy. Finally, the development of novel methods for the synthesis of DCF and its derivatives should be investigated to improve the yield and purity of the product.

Synthesis Methods

DCF can be synthesized by reacting 3,4-dichlorobenzoyl chloride with 2-aminoethyl furan in the presence of a base such as triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent. The yield of the product is typically around 60-70%.

Scientific Research Applications

DCF has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DCF has also been found to be a potent inhibitor of histone deacetylases, which play a crucial role in gene expression and cell differentiation.

properties

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

N-[2-[(3,4-dichlorobenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12Cl2N2O3/c15-10-4-3-9(8-11(10)16)13(19)17-5-6-18-14(20)12-2-1-7-21-12/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20)

InChI Key

DTGOEPCBHLKBNP-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)Cl)Cl

solubility

44.7 [ug/mL]

Origin of Product

United States

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